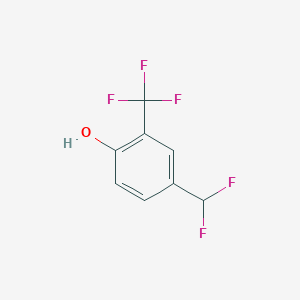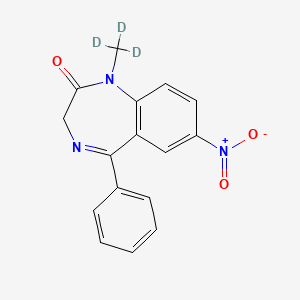
Nimetazepam-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nimetazepam-d3 is a deuterated form of Nimetazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Nimetazepam levels in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nimetazepam-d3 involves the incorporation of deuterium atoms into the Nimetazepam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reduction of a deuterated precursor, such as deuterated nitrobenzene, followed by cyclization to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like thin-layer chromatography, gas chromatography, and mass spectrometry to confirm the identity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nimetazepam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield deuterated analogs of reduced Nimetazepam .
Wissenschaftliche Forschungsanwendungen
Nimetazepam-d3 is widely used in scientific research, particularly in the fields of:
Biology: In studies investigating the metabolism and pharmacokinetics of Nimetazepam and its analogs.
Medicine: In forensic toxicology for the detection and quantification of Nimetazepam in biological samples.
Industry: In the quality control and validation of analytical methods for the detection of benzodiazepines.
Wirkmechanismus
Nimetazepam-d3, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrazepam: A parent compound of Nimetazepam, used as a sedative-hypnotic.
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Nimetazepam-d3 is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical chemistry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
7-nitro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
InChI-Schlüssel |
GWUSZQUVEVMBPI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)

![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
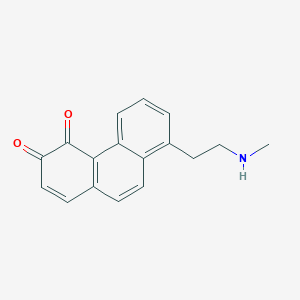
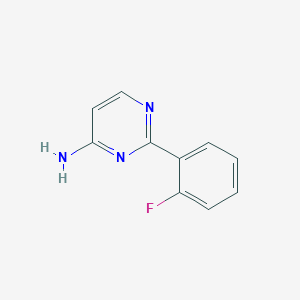
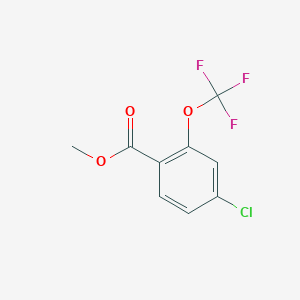

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
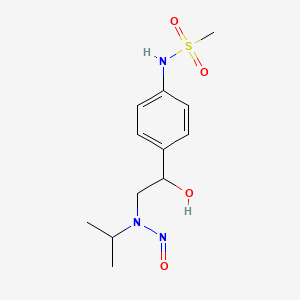
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
